molecular formula C17H19Cl2NO3S B4331517 N-(2,3-DICHLOROPHENYL)-4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

N-(2,3-DICHLOROPHENYL)-4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4331517
M. Wt: 388.3 g/mol
InChI Key: BTPJSEQICDZCIM-UHFFFAOYSA-N
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Description

N-(2,3-DICHLOROPHENYL)-4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DICHLOROPHENYL)-4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is the sulfonation of a suitable aromatic precursor, followed by the introduction of the isopropyl and methoxy groups through electrophilic substitution reactions. The final step involves the coupling of the sulfonamide moiety with the dichlorophenyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DICHLOROPHENYL)-4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2,3-DICHLOROPHENYL)-4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-DICHLOROPHENYL)-4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide: Similar in structure but with a nitro group instead of the isopropyl and methoxy groups.

    N-(2,3-dichlorophenyl)piperazine: Contains a piperazine ring, differing in its core structure.

Uniqueness

N-(2,3-DICHLOROPHENYL)-4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO3S/c1-10(2)12-9-16(11(3)8-15(12)23-4)24(21,22)20-14-7-5-6-13(18)17(14)19/h5-10,20H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPJSEQICDZCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-DICHLOROPHENYL)-4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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N-(2,3-DICHLOROPHENYL)-4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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N-(2,3-DICHLOROPHENYL)-4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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N-(2,3-DICHLOROPHENYL)-4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
N-(2,3-DICHLOROPHENYL)-4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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N-(2,3-DICHLOROPHENYL)-4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

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